molecular formula C16H11FN2O2 B1340347 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 926237-30-1

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1340347
CAS No.: 926237-30-1
M. Wt: 282.27 g/mol
InChI Key: QSVBYSXSSQFFRN-UHFFFAOYSA-N
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Description

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[5-(4-fluorophenyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-13-5-1-11(2-6-13)15-9-10-18-19(15)14-7-3-12(4-8-14)16(20)21/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVBYSXSSQFFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2C3=CC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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